Isotopes are atoms of the same element that have a different number of neutrons. In N-[Phosphono(13C)methyl]glycine, a carbon-13 isotope (¹³C) is substituted for one of the standard carbon-12 (¹²C) atoms in the molecule. ¹³C is a stable isotope, meaning it is not radioactive. Scientists can detect the presence and track the movement of N-[Phosphono(13C)methyl]glycine in an experiment by measuring the ¹³C signal using a technique called mass spectrometry .
N-[Phosphono(13C)methyl]glycine is a valuable tool for plant science researchers who study the effects and metabolism of glyphosate in plants. By following the ¹³C label, researchers can track how glyphosate is absorbed, transported, metabolized, and excreted by plants . This information helps scientists understand the mechanism of action of glyphosate as a herbicide and its potential impact on non-target plants.
N-[Phosphono(13C)methyl]glycine can also be used in environmental science research to study the fate of glyphosate in the environment. Researchers can track the degradation of glyphosate in soil and water and identify the breakdown products. This information is important for understanding the environmental persistence of glyphosate and its potential impact on non-target organisms .
N-[Phosphono(~13~C)methyl]glycine, also known as N-(phosphonomethyl)(2-~13~C,~15~N)glycine, is a phosphonate derivative of glycine. This compound features a phosphonomethyl group attached to the nitrogen of glycine, which is an amino acid. The incorporation of the carbon-13 isotope provides unique properties for research applications, particularly in tracing and metabolic studies. As a broad-spectrum, non-selective systemic herbicide, this compound primarily inhibits the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase, crucial for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine .
N-[Phosphono(~13~C)methyl]glycine undergoes several significant reactions:
The biological activity of N-[Phosphono(~13~C)methyl]glycine is primarily linked to its role as an herbicide. It disrupts protein synthesis in plants by inhibiting the shikimate pathway. This pathway is vital for the production of aromatic amino acids necessary for plant growth and development. Research indicates that while it exhibits strong phytotoxic effects, it shows limited insecticidal or miticidal activity .
The synthesis of N-[Phosphono(~13~C)methyl]glycine typically involves several steps:
N-[Phosphono(~13~C)methyl]glycine has various applications:
Interaction studies have shown that N-[Phosphono(~13~C)methyl]glycine affects various cellular processes:
Several compounds share structural or functional similarities with N-[Phosphono(~13~C)methyl]glycine. Here are some notable examples:
N-[Phosphono(~13~C)methyl]glycine is unique due to its specific mode of action as an herbicide targeting the shikimate pathway, which is absent in animals but crucial for plant metabolism. Its isotopic labeling with carbon-13 further distinguishes it from other similar compounds by enabling detailed metabolic tracing studies that are not possible with non-labeled counterparts.
Corrosive;Environmental Hazard